molecular formula C11H14ClNO B8682913 2-(4-Chloro-phenyl)-4,4-dimethyl-oxazolidine

2-(4-Chloro-phenyl)-4,4-dimethyl-oxazolidine

Cat. No. B8682913
M. Wt: 211.69 g/mol
InChI Key: YFYBBQKIGQIVES-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

To a solution of 2-amino-2-methyl-propan-1-ol (59 g, 0.66 mol) in dichloromethane (120 mL) at 0° C. was added dropwise a solution of 4-chloro-benzoyl chloride (53 g, 0.3 mol) in dichloromethane (75 mL). The resulting mixture was stirred at r.t. for 2.5 h, then filtered and the filtrate was concentrated. Then SOCl2 (120 g, 1 mol) was added dropwise. The mixture was stirred at room temperature for overnight, then diluted with ethyl ether (150 mL). The resulting mixture was cooled in an ice bath, neutralized with aqueous NaOH (20%). The organic layer was separated, and aqueous layer was extracted with ethyl ether for 3 times. The organic lays were combined and washed with water twice, dried over anhydrous Na2SO4 and concentrated. The residue was distilled in vacuo to give the title product (25 g) as oil.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=O)=[CH:10][CH:9]=1.O=S(Cl)Cl.[OH-].[Na+]>ClCCl.C(OCC)C>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH:12]2[NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][O:4]2)=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
53 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at r.t. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl ether for 3 times
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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